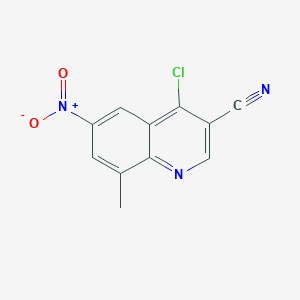
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-8-methyl-6-amino-3-quinolinecarbonitrile .
科学的研究の応用
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable structure
作用機序
The mechanism of action of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
- 6-Chloro-3-nitro-2-pyridinecarbonitrile
- 4-Chloro-2-propyl-6-quinolinecarbonitrile
Uniqueness
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, nitro, and cyano groups makes it a versatile compound for various applications .
生物活性
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanism of action as a protein tyrosine kinase inhibitor.
This compound belongs to a class of compounds known as substituted 3-cyano quinolines. It is characterized by the presence of a chloro group, a methyl group, and a nitro group, which contribute to its biological activity. The compound has been synthesized and characterized in various studies, demonstrating a melting point range of 295-305 °C .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It functions primarily as an inhibitor of protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and proliferation. By inhibiting PTKs, this compound can effectively reduce the abnormal growth of cancer cells.
The mechanism through which this compound exerts its anticancer effects involves the following pathways:
- Inhibition of Growth Factor Receptors : The compound inhibits the action of growth factor receptor PTKs, leading to decreased signaling for cell proliferation .
- Impact on MAPK Pathway : It also inhibits the coupled action of MEK and ERK, components of the MAPK signaling pathway, which is often deregulated in cancers .
- Therapeutic Applications : This inhibition is particularly beneficial in treating cancers characterized by uncontrolled cell proliferation and may also have applications in treating polycystic kidney disease .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .
Data Table: Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibits tumor growth | PTK inhibition, MAPK pathway disruption |
| Antimicrobial | Effective against various pathogens | Disruption of microbial cell processes |
| Treatment Applications | Cancer therapies, polycystic kidney disease | Targeting specific signaling pathways |
Case Studies
- Cancer Treatment : A study highlighted the use of this compound in preclinical models where it significantly reduced tumor size in xenograft models by inhibiting ECK (Epithelial Cell Kinase) activity .
- Antimicrobial Efficacy : Another research effort demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
特性
CAS番号 |
214476-14-9 |
|---|---|
分子式 |
C11H6ClN3O2 |
分子量 |
247.64 g/mol |
IUPAC名 |
4-chloro-8-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-2-8(15(16)17)3-9-10(12)7(4-13)5-14-11(6)9/h2-3,5H,1H3 |
InChIキー |
OPAVQHRMPKMRFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















